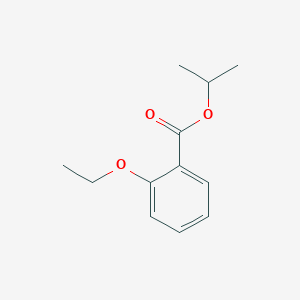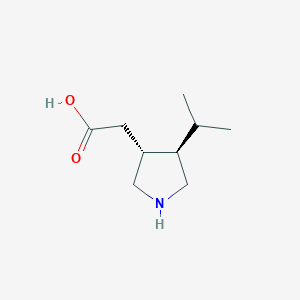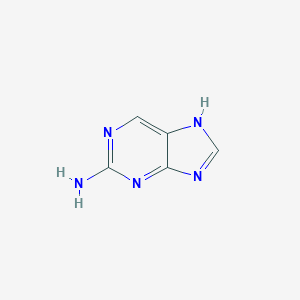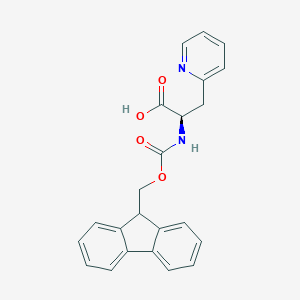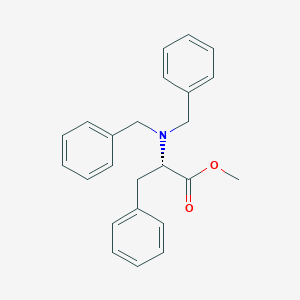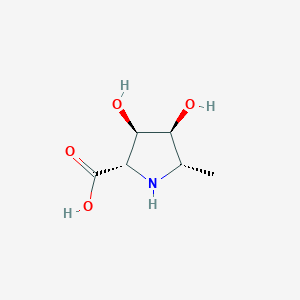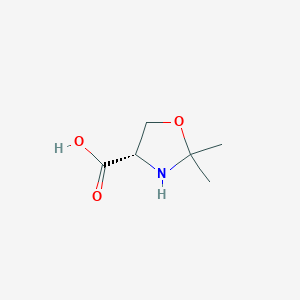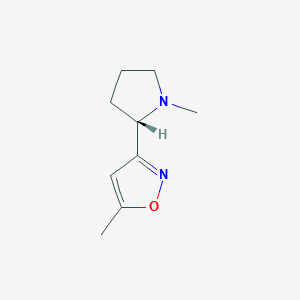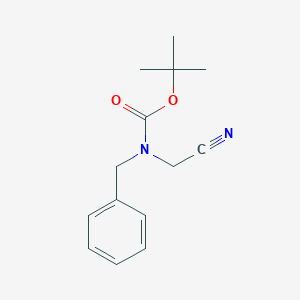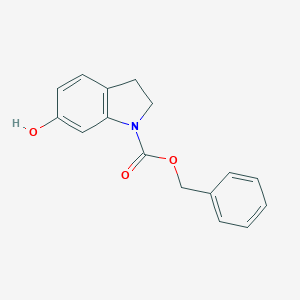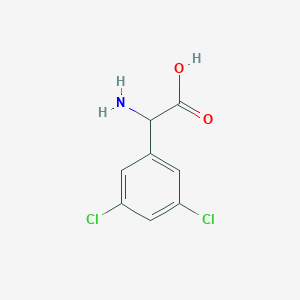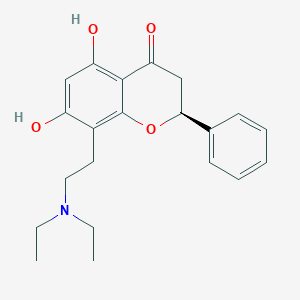
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-, commonly known as Hesperetin, is a flavonoid found in citrus fruits. Hesperetin is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
Hesperetin exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Hesperetin also inhibits the activity of enzymes involved in the production of inflammatory mediators, which can cause inflammation and tissue damage.
Efectos Bioquímicos Y Fisiológicos
Hesperetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent the development of various diseases. Hesperetin has also been shown to improve insulin sensitivity and glucose metabolism, which can help prevent the development of diabetes. Additionally, hesperetin has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hesperetin has various advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its potential therapeutic effects, which makes it an attractive candidate for further research. However, hesperetin has some limitations for lab experiments. Its low solubility in water can make it difficult to administer in certain experiments. Additionally, its potential side effects and toxicity need to be thoroughly studied before it can be used as a therapeutic agent.
Direcciones Futuras
There are various future directions for the study of hesperetin. Further research is needed to fully understand the mechanisms of action of hesperetin and its potential therapeutic effects. Additionally, the development of new formulations and delivery methods for hesperetin can improve its efficacy and bioavailability. Further research is also needed to study the potential side effects and toxicity of hesperetin.
Métodos De Síntesis
Hesperetin can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and the subsequent reduction of hesperetin to dihydrohesperetin, followed by the oxidation of dihydrohesperetin to hesperetin. The synthesis of hesperetin can also be achieved through chemical modification of other flavonoids.
Aplicaciones Científicas De Investigación
Hesperetin has been extensively studied for its potential therapeutic effects. Research has shown that hesperetin has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases. Hesperetin has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
183051-60-7 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)- |
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H25NO4/c1-3-22(4-2)11-10-15-16(23)12-17(24)20-18(25)13-19(26-21(15)20)14-8-6-5-7-9-14/h5-9,12,19,23-24H,3-4,10-11,13H2,1-2H3/t19-/m0/s1 |
Clave InChI |
IUGHRWRPBJSPNC-IBGZPJMESA-N |
SMILES isomérico |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Otros números CAS |
183051-60-7 |
Sinónimos |
(2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



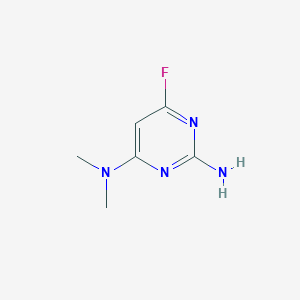
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
